3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine
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Overview
Description
3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound features a pyrrolidine ring attached to a dihydrobenzofuran moiety, making it structurally unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-(allyloxy)anilines with DABCO-bis(sulfur dioxide) and aryl propiolates . During this reaction, a 2-(allyloxy)aryl radical is generated in situ, which undergoes intramolecular addition to form an alkyl radical intermediate. This intermediate then reacts with sulfur dioxide and aryl propiolates to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-DBFPV: An analogue of MDPV where the methylenedioxyphenyl group is replaced by dihydrobenzofuran.
Benzofuran Derivatives: Compounds with similar structures that exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring and a dihydrobenzofuran moiety makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H17NO/c1-2-13-12(4-6-15-13)8-10(1)7-11-3-5-14-9-11/h1-2,8,11,14H,3-7,9H2 |
InChI Key |
QZSBPGZVEQWFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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